molecular formula C15H12O3 B11868402 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 802905-96-0

6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one

Katalognummer: B11868402
CAS-Nummer: 802905-96-0
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: KUIPFATZLKZKPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is a heterocyclic compound belonging to the chromene family. It is characterized by a fused benzene and pyran ring system, with methoxy and methyl substituents. This compound is known for its diverse biological activities and is used in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE involves the Pechmann condensation reaction. This reaction typically uses salicylaldehyde and ethyl acetoacetate as starting materials, with a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then methylated and methoxylated to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological studies.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

The biological effects of 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE are primarily due to its interaction with cellular enzymes and receptors. It can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the treatment of neurological disorders. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

802905-96-0

Molekularformel

C15H12O3

Molekulargewicht

240.25 g/mol

IUPAC-Name

6-methoxy-4-methylbenzo[h]chromen-2-one

InChI

InChI=1S/C15H12O3/c1-9-7-14(16)18-15-11-6-4-3-5-10(11)13(17-2)8-12(9)15/h3-8H,1-2H3

InChI-Schlüssel

KUIPFATZLKZKPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=C(C3=CC=CC=C32)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.